molecular formula C11H12O3 B13467428 methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate

methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate

Cat. No.: B13467428
M. Wt: 192.21 g/mol
InChI Key: DRVBEQRQQFRWTC-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate is a chemical compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds that contain a fused benzene and pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3,4-dihydro-2H-chromene-8-carboxylate

InChI

InChI=1S/C11H12O3/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2,4,6H,3,5,7H2,1H3

InChI Key

DRVBEQRQQFRWTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1OCCC2

Origin of Product

United States

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